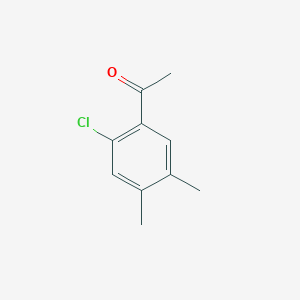
2,3,5,6-四羟基哌嗪-1,4-二甲醛
描述
The compound “2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde” is a chemical substance with the molecular formula C10H18N2O6 . The asymmetric unit of this compound contains two halves of two independent centrosymmetric molecules with almost identical conformations .
Synthesis Analysis
The synthesis of “2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde” involves a reaction with guanidine hydrochloride in hydrochloric acid . This reaction can be controlled to give 2,6-diiminododecahydrodiimidazo [4,5-b:4′,5′-e] pyrazine (2a) or the cis isomer of 4,5-diamino-2-iminoimidazolidine (4) .Molecular Structure Analysis
The molecular structure of “2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde” is characterized by two halves of two independent centrosymmetric molecules with almost identical conformations . Weak intermolecular C—H…O hydrogen bonds consolidate the crystal packing .Chemical Reactions Analysis
The compound reacts with formaldehyde, or formic acid followed by reduction, to give 2-iminooctahydroimidazo [4,5-d] imidazole (7) . Treatment of (2a) or (7) with nitric acid gives dinitro derivatives that were isolated as nitric acid salts of the cyclic guanidines .科学研究应用
环状硝胺的合成
Dagley 和 Flippen-Anderson (1994) 的研究探索了 2,3,5,6-四羟基哌嗪-1,4-二甲醛与盐酸胍反应以合成环状硝胺。这些化合物在用硝酸处理后,会产生在各种化学过程中有用的二硝基衍生物 (Dagley 和 Flippen-Anderson,1994 年).
碱催化的反应和衍生物的形成
Dinwoodie、Gibson 和 Parker (1967) 研究了草酰醛的碱催化反应,导致形成 2,3,5,6-四羟基哌嗪-1,4-二磺酸衍生物。这些衍生物在各种化学合成中具有潜在的应用 (Dinwoodie、Gibson 和 Parker,1967 年).
用于化学反应的配体合成
Niaz 等人(2013 年)研究了特定醛与 2,3,5,6-四羟基哌嗪-1,4-二甲醛的酸催化反应,导致形成共面四环 π 过量 σ2P 配体。这些配体在促进各种化学反应中具有潜在的应用 (Niaz 等人,2013 年).
4,10-二硝基-2,6,8,12-四氧杂-4,10-二氮杂四环[5.5.0.05,903,11]十二烷 (TEX) 的合成
Jalový 等人(2010 年)和 Maksimowski 与 Gołofit(2013 年)的研究重点是合成 TEX,这是一种由 2,3,5,6-四羟基哌嗪-1,4-二甲醛和草酰醛制备的化合物,并研究了各种反应条件以优化产率。这种合成在高能材料的生产中具有潜在的应用 (Jalový 等人,2010 年); (Maksimowski 和 Gołofit,2013 年).
属性
IUPAC Name |
2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O6/c9-1-7-3(11)5(13)8(2-10)6(14)4(7)12/h1-6,11-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZLYEKCXZMSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N1C(C(N(C(C1O)O)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395191 | |
| Record name | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde | |
CAS RN |
1534-22-1 | |
| Record name | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)






![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)




